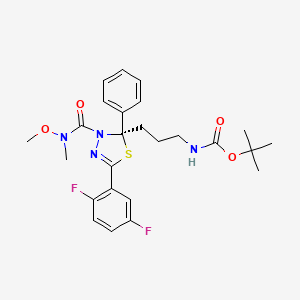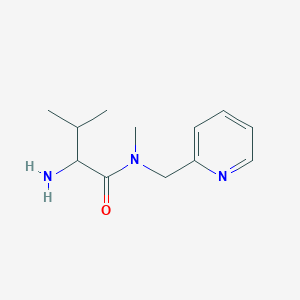![molecular formula C19H25NO7 B14791540 5-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid](/img/structure/B14791540.png)
5-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is a complex organic compound that features prominently in synthetic organic chemistry. This compound is characterized by its piperidine ring, which is substituted with benzyloxycarbonyl and tert-butoxycarbonyl groups, as well as a hydroxyl group and a carboxylic acid group. These functional groups make it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common route involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the tert-butoxycarbonyl group. The hydroxyl group is then introduced through selective oxidation or reduction reactions, and the carboxylic acid group is typically formed through hydrolysis of an ester precursor.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization, chromatography, and recrystallization.
化学反応の分析
Types of Reactions
(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic conditions, along with specific nucleophiles or electrophiles, facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
科学的研究の応用
(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups can modulate the compound’s binding affinity and specificity, while the hydroxyl and carboxylic acid groups participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s biological activity and therapeutic potential.
類似化合物との比較
Similar Compounds
(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid: shares similarities with other piperidine derivatives, such as:
Uniqueness
The uniqueness of (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and bioactive molecules.
特性
分子式 |
C19H25NO7 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C19H25NO7/c1-19(2,3)27-17(24)14-9-13(21)10-20(15(14)16(22)23)18(25)26-11-12-7-5-4-6-8-12/h4-8,13-15,21H,9-11H2,1-3H3,(H,22,23) |
InChIキー |
HLTAYVQQDMYIPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CC(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B14791465.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14791484.png)

![[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)
![methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B14791496.png)
![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)



![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
![8-Fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B14791536.png)


![2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14791546.png)
